1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxoethoxy linkage, and a tetrahydrobenzo[c]chromen core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method starts with the preparation of the chlorophenyl derivative, followed by the formation of the oxoethoxy linkage. The final step involves the cyclization to form the tetrahydrobenzo[c]chromen core. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group at a specific position on the molecule.
Scientific Research Applications
1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-bromophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but with a bromine atom instead of chlorine.
1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one imparts unique properties, such as specific reactivity patterns and potential biological activity. This makes it distinct from its analogs with different halogen substituents.
Properties
Molecular Formula |
C22H19ClO4 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H19ClO4/c1-13-10-19(26-12-18(24)14-6-8-15(23)9-7-14)21-16-4-2-3-5-17(16)22(25)27-20(21)11-13/h6-11H,2-5,12H2,1H3 |
InChI Key |
SXETWEJBEZGUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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